molecular formula C12H22O11 B037205 1-O-alpha-D-Glucopyranosyl-D-fructose CAS No. 51411-23-5

1-O-alpha-D-Glucopyranosyl-D-fructose

Cat. No. B037205
CAS RN: 51411-23-5
M. Wt: 342.3 g/mol
InChI Key: NMELTECMHKKXLF-DGQJZECASA-N
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Description

1-O-alpha-D-Glucopyranosyl-D-fructose, also known as Isomaltulose , is a disaccharide carbohydrate composed of glucose and fructose. It is naturally present in honey and sugarcane extracts and is also produced industrially from table sugar (sucrose) and used as a sugar alternative . It is a non-reducing disaccharide composed of glucose and fructose joined at the anomeric carbon of each by glycoside bonds .


Synthesis Analysis

The synthesis of 1-O-alpha-D-Glucopyranosyl-D-fructose involves enzymatic rearrangement (isomerization) of sucrose from beet sugar . A study by Takeo K et al. describes the synthesis of a tetrasaccharide, a substrate analogue of alpha amylase, by silver perchlorate-catalyzed glycosylation .


Molecular Structure Analysis

The molecular structure of 1-O-alpha-D-Glucopyranosyl-D-fructose is characterized by the linkage of glucose and fructose. In sucrose, the glucose is linked to the anomeric carbon of the fructose (an α-1,2 glycosidic linkage), while in isomaltulose, the linkage is to the 6 carbon (α-1,6), making isomaltulose a reducing sugar .


Physical And Chemical Properties Analysis

1-O-alpha-D-Glucopyranosyl-D-fructose, or Isomaltulose, has physical properties that closely resemble those of sucrose, making it easy to use in existing recipes and processes .

Scientific Research Applications

Nutritional Sweetener

Trehalulose is gaining attention as a nutritional sweetener due to its low glycemic index properties. It shows a reduced rate of hydrolysis in the small intestine, which is beneficial for controlling blood sugar levels, making it a potential alternative for individuals with diabetes, glucose intolerance, and those seeking obesity prevention .

Dental Health

The compound’s structure results in an acariogenic effect, meaning it does not contribute to tooth decay. This property is particularly valuable in the development of dental health products, offering a sweet taste without the risk of cavities associated with traditional sugars .

Food Industry Stabilizer

In the food industry, trehalulose serves as a stabilizer and sweetener. Its resistance to acid hydrolysis and non-reducing end hydroxyl group make it a stable molecule, preventing glycation reactions that can affect the quality and shelf-life of food products .

Pharmaceutical and Cosmetic Industries

Trehalulose’s bioprotective properties are leveraged in the pharmaceutical and cosmetic industries. It acts as a dehydration or cryo-protectant, preserving the integrity of products under various storage conditions .

Gut Microbiome Research

Recent studies have focused on how increased dietary trehalulose consumption affects the gut microbiome. Its role as a bioactive nutrient suggests potential therapeutic applications in modulating glucose homeostasis and influencing gut health .

Honey Authentication Marker

Stingless bee honey is rich in trehalulose, which can serve as a quality index for the identification and evaluation of this type of honey. The presence of trehalulose can be used to authenticate stingless bee honey, distinguishing it from other types of honey .

Antioxidant and Antidiabetic Properties

Trehalulose has been identified in stingless bee honey, which is associated with antidiabetic and antioxidant activities. This discovery supports the therapeutic value of stingless bee honey and opens up possibilities for its use in health-related food products .

Industrial Sweetener and Stabilizer

Due to its unique physiochemical properties, trehalulose is also used as a sweetener and stabilizer in various industrial applications. Its stability and non-toxicity make it suitable for use in a wide range of products, from food items to technical applications .

Mechanism of Action

Target of Action

Trehalulose, also known as 1-O-alpha-D-Glucopyranosyl-D-fructose, is a non-reducing disaccharide that is present in a wide variety of organisms, including bacteria, yeast, fungi, insects, invertebrates, and lower and higher plants . It has been shown to have neuroprotective properties by stimulating autophagy in Parkinson’s disease (PD) models . Therefore, the primary targets of trehalulose are the proteins and cellular membranes that are affected by various stress conditions, including heat stress, carbon starvation, osmotic or oxidative stress .

Mode of Action

Trehalulose interacts with its targets by forming hydrogen bonds with polar groups on cell membrane proteins and lipids . This interaction modifies the tetrahedral hydrogen bond structure of water, reorganizing remaining water molecules around biological structures . This mechanism helps protect proteins and cellular membranes from inactivation or denaturation caused by various stress conditions .

Biochemical Pathways

Trehalulose is involved in several biochemical pathways. The most well-known and widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase (TPS). Organisms that use this pathway usually also have a trehalose-P phosphatase (TPP) that converts the trehalose-P to free trehalose . These pathways are critical for normal plant growth and development .

Pharmacokinetics (ADME Properties)

Trehalulose is known for its acariogenic and low glycemic index properties . It strongly resists crystallization and forms an amorphous solid when dried . Its sweetness relative to sucrose has been estimated as between 0.4 and 0.7 . .

Result of Action

The action of trehalulose results in the stabilization of proteins and cellular membranes under various stress conditions . It has been shown to decrease dopaminergic neuronal loss in Parkinson’s disease models . Moreover, systemic trehalose administration has been found to preserve the typical histological architecture of the organs involved in its metabolism, supporting its safety as a potential neuroprotective agent .

Action Environment

The action, efficacy, and stability of trehalulose can be influenced by various environmental factors. For instance, the enzyme trehalose synthase, which is involved in the production of trehalulose, can catalyze trehalose biosynthesis in a wide range of temperatures, from 5°C to 80°C Therefore, the environmental temperature can significantly impact the production and action of trehalulose

Safety and Hazards

Isomaltulose is not a significant substrate for oral bacteria. Consequently, acid production from isomaltulose in the mouth is too slow to promote tooth decay . According to a safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The diversification of the sugar industry to maintain competitiveness in a world increasingly turning to a bio-based economy is becoming more important. Value-addition to sucrose via chemical and biotechnological reactions is expected to increase . The increasing use of enzymatic biotechnological techniques to derivatize sucrose is expected to add special functionalities to sucrose products .

properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2/t4-,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMELTECMHKKXLF-DGQJZECASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965727
Record name Trehalulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trehalulose

CAS RN

51411-23-5
Record name Trehalulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51411-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalulose
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Record name Trehalulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-α-D-glucopyranosyl-D-fructose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.967
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Record name TREHALULOSE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is trehalulose produced using the enzyme alpha-glucosyltransferase from Pseudomonas mesoacidophila MX-45?

A1: The alpha-glucosyltransferase enzyme from Pseudomonas mesoacidophila MX-45 can catalyze the conversion of sucrose into two products: trehalulose and isomaltulose (also known as palatinose) []. Interestingly, the ratio of these products is influenced by the reaction temperature. Lower temperatures favor trehalulose production. The research found that optimal conditions for trehalulose production were a pH of 5.5-6.5 and a temperature of 20°C, resulting in a 91% yield of trehalulose from a 20-40% sucrose solution [].

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